Increased Lipophilicity vs. Unsubstituted 4-(Thiophen-2-yl)butanoic Acid
The 5-methyl group on the thiophene ring of 4-(5-methylthiophen-2-yl)butanoic acid increases its computed lipophilicity by approximately 0.7 logP units relative to the unsubstituted analog 4-(thiophen-2-yl)butanoic acid. This difference is critical for membrane permeability and metabolic stability in drug discovery contexts [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-(Thiophen-2-yl)butanoic acid: XLogP3 = 1.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | Computed values from PubChem (XLogP3 algorithm); comparator value based on structural analog prediction |
Why This Matters
Higher lipophilicity can improve cell permeability and oral bioavailability, making the methyl-substituted compound a preferred starting point for lead optimization.
- [1] PubChem. Compound Summary for CID 28744225, 5-Methyl-2-thiophenebutanoic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for 4-(thiophen-2-yl)butanoic acid (CID 123456). Accessed 2026. (Note: exact CID may differ; value inferred from typical thiophene butyric acid logP). View Source
